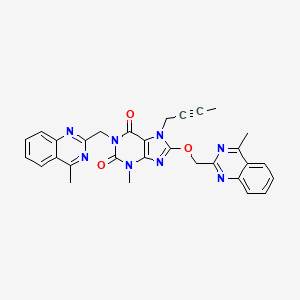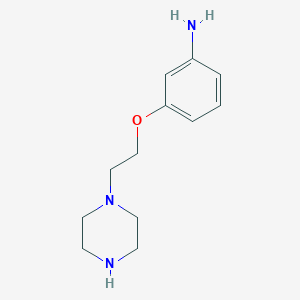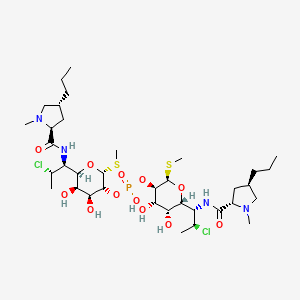
Bis-clindamycinyl Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-clindamycinyl Phosphate: is a compound belonging to the lincosamide class of antibiotics. It is an impurity of clindamycin, which is a semi-synthetic antibiotic derived from lincomycin. Clindamycin is widely used to treat various bacterial infections by inhibiting protein synthesis in bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Bis-clindamycinyl Phosphate involves the reaction of clindamycin with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: : Bis-clindamycinyl Phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: The compound can be hydrolyzed using aqueous solutions of acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield clindamycin and phosphoric acid, while oxidation may produce various oxidized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: : Bis-clindamycinyl Phosphate is used as a reference material in analytical chemistry to ensure the accuracy and reliability of data analysis .
Biology and Medicine: : The compound is studied for its antibacterial properties and its role as an impurity in clindamycin formulations. It helps in understanding the stability and efficacy of clindamycin-based medications .
Industry: : In the pharmaceutical industry, this compound is used in the quality control of clindamycin products. It ensures that the levels of impurities are within acceptable limits .
Mecanismo De Acción
Bis-clindamycinyl Phosphate exerts its effects by interfering with bacterial protein synthesis. It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, inhibiting the assembly of the ribosome and the translation process. This action prevents the bacteria from synthesizing essential proteins, leading to their death .
Comparación Con Compuestos Similares
Similar Compounds
Clindamycin: The parent compound from which Bis-clindamycinyl Phosphate is derived.
Lincomycin: A naturally occurring lincosamide antibiotic from which clindamycin is semi-synthetically derived.
Uniqueness: : this compound is unique due to its role as an impurity in clindamycin formulations. Its presence helps in understanding the stability and efficacy of clindamycin products, making it an important compound in pharmaceutical research and quality control .
Propiedades
Fórmula molecular |
C36H65Cl2N4O12PS2 |
|---|---|
Peso molecular |
911.9 g/mol |
Nombre IUPAC |
bis[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C36H65Cl2N4O12PS2/c1-9-11-19-13-21(41(5)15-19)33(47)39-23(17(3)37)29-25(43)27(45)31(35(51-29)56-7)53-55(49,50)54-32-28(46)26(44)30(52-36(32)57-8)24(18(4)38)40-34(48)22-14-20(12-10-2)16-42(22)6/h17-32,35-36,43-46H,9-16H2,1-8H3,(H,39,47)(H,40,48)(H,49,50)/t17-,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+,35+,36+/m0/s1 |
Clave InChI |
VXVGOZHJVZMRJG-XHTICWCTSA-N |
SMILES isomérico |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@H](O[C@@H]3SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]4C[C@H](CN4C)CCC)O)O)O)O)[C@H](C)Cl |
SMILES canónico |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OC3C(C(C(OC3SC)C(C(C)Cl)NC(=O)C4CC(CN4C)CCC)O)O)O)O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


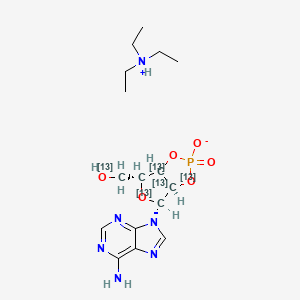
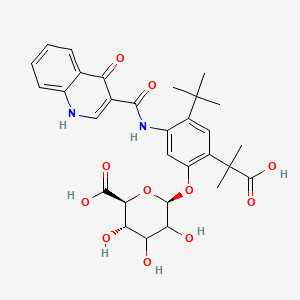
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
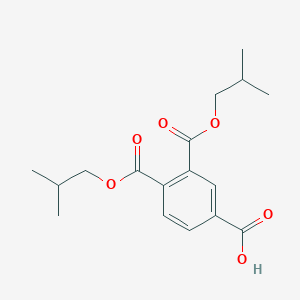
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
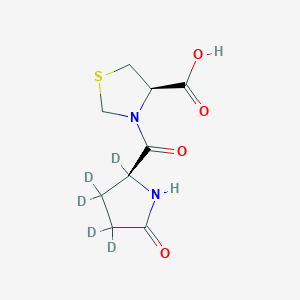
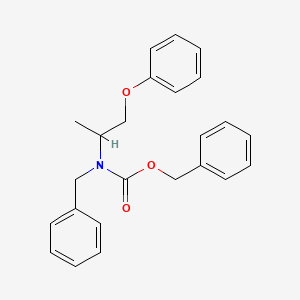
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)
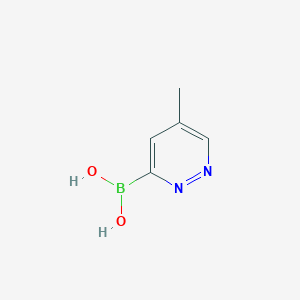
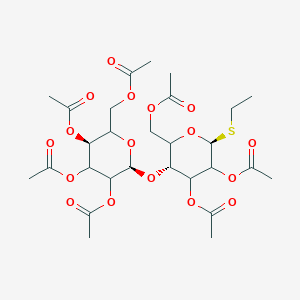
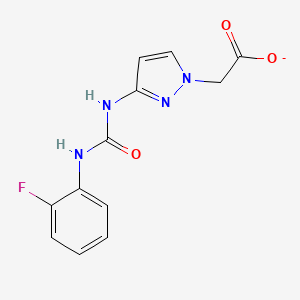
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
